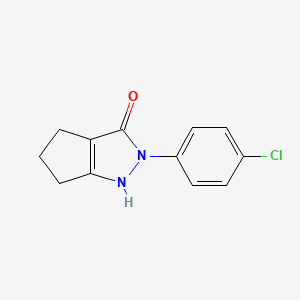
2-Chloro-4'-methyl-1,1'-biphenyl
Descripción general
Descripción
2-Chloro-4’-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a chlorine atom attached to one ring and a methyl group attached to the other
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloro-4’-methyl-1,1’-biphenyl can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically occurs under mild conditions and is known for its high efficiency and functional group tolerance.
Industrial Production Methods
In industrial settings, the production of 2-Chloro-4’-methyl-1,1’-biphenyl often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction to form biphenyl derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted biphenyls, carboxylic acids, aldehydes, and reduced biphenyl derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-4’-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets. The chlorine and methyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and result in specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1,1’-biphenyl: Similar structure but lacks the methyl group.
4-Methyl-1,1’-biphenyl: Similar structure but lacks the chlorine atom.
4,4’-Dichloro-1,1’-biphenyl: Contains two chlorine atoms instead of one.
Uniqueness
2-Chloro-4’-methyl-1,1’-biphenyl is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with other biphenyl derivatives .
Propiedades
Fórmula molecular |
C13H11Cl |
|---|---|
Peso molecular |
202.68 g/mol |
Nombre IUPAC |
1-chloro-2-(4-methylphenyl)benzene |
InChI |
InChI=1S/C13H11Cl/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14/h2-9H,1H3 |
Clave InChI |
LZQKARVGXYAKEN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














